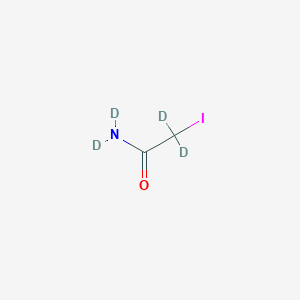

2-Iodoacetamide-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C2H4INO |

|---|---|

Molecular Weight |

188.99 g/mol |

IUPAC Name |

N,N,2,2-tetradeuterio-2-iodoacetamide |

InChI |

InChI=1S/C2H4INO/c3-1-2(4)5/h1H2,(H2,4,5)/i1D2/hD2 |

InChI Key |

PGLTVOMIXTUURA-BGOGGDMHSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)N([2H])[2H])I |

Canonical SMILES |

C(C(=O)N)I |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Iodoacetamide-d4 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoacetamide-d4 is a deuterated analog of the common alkylating agent 2-iodoacetamide. In the realm of proteomics and mass spectrometry-based research, it serves as a powerful tool for the quantitative analysis of proteins. By incorporating four deuterium atoms, this stable isotope-labeled reagent allows for the differential labeling of protein samples, enabling precise relative quantification of protein abundance and post-translational modifications, particularly those involving cysteine residues. This guide provides a comprehensive overview of this compound, its primary applications, detailed experimental protocols, and the underlying principles of its use in modern research.

Core Principles and Primary Applications

The primary utility of this compound lies in its role as a cysteine-reactive reagent in quantitative proteomics. The workflow typically involves the comparison of two or more biological samples, such as a control versus a treated state. In this approach, one sample is treated with the standard, "light" 2-iodoacetamide, while the other is treated with the "heavy" this compound.

The underlying principle is the covalent modification of the thiol group of cysteine residues, a process known as alkylation or carbamidomethylation. This modification is crucial for preventing the reformation of disulfide bonds after their reduction, which is a standard step in protein sample preparation for mass spectrometry to ensure proteins are in a linearized state for enzymatic digestion and subsequent analysis.

Following alkylation, the samples are combined and processed for mass spectrometry analysis. The mass spectrometer can distinguish between peptides alkylated with the light and heavy reagents due to the 4-Dalton mass difference imparted by the four deuterium atoms in this compound. The ratio of the intensities of the heavy and light peptide peaks directly corresponds to the relative abundance of that protein in the original samples.

The primary research applications of this compound include:

-

Quantitative Proteomics: Determining the relative abundance of proteins between different biological samples.[1]

-

Redox Proteomics: Studying the oxidation state of cysteine residues, which can be indicative of cellular redox signaling and oxidative stress.[2]

-

Determination of Cysteine pKa Values: The reactivity of cysteine thiols is pH-dependent, and isotope-coded iodoacetamide reagents can be used to probe the pKa of individual cysteine residues within a protein.[3]

-

Studying Protein-Protein Interactions and Post-Translational Modifications: By quantifying changes in protein levels or modifications in response to stimuli, researchers can gain insights into cellular signaling pathways.

Physicochemical and Reactive Properties

A clear understanding of the properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Chemical Formula | C₂D₄INO | [4] |

| Molecular Weight | 188.99 g/mol | [4][5] |

| CAS Number | 1219802-64-8 | [4][5] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in DMSO (100 mg/mL) and water (100 mg/mL, with sonication) | [4][7] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [6] |

Reactivity and Specificity

This compound, like its non-deuterated counterpart, is a highly reactive alkylating agent. Its primary target is the nucleophilic thiol group of cysteine residues. However, under certain conditions, off-target reactions with other amino acid residues can occur. It is crucial to control the reaction conditions, such as pH and reagent concentration, to maximize specificity for cysteine.

| Target Amino Acid | Mass Shift (with light Iodoacetamide) | Notes |

| Cysteine (Primary Target) | +57.02 Da | Carbamidomethylation of the thiol group. |

| Methionine | +57.02 Da | S-alkylation. This modification can be unstable and may lead to a neutral loss in the mass spectrometer. |

| Lysine | +57.02 Da (single), +114.04 Da (double) | Alkylation of the ε-amino group. Double alkylation can mimic the mass of a di-glycine remnant from ubiquitination. |

| Histidine | +57.02 Da | Alkylation of the imidazole ring. |

| Aspartate & Glutamate | +57.02 Da | Alkylation of the carboxyl group. |

| N-terminus | +57.02 Da | Alkylation of the α-amino group. |

Note: The mass shifts listed are for the non-deuterated 2-iodoacetamide. For this compound, the corresponding mass shift will be approximately 4 Da higher due to the four deuterium atoms.

Experimental Protocols

Below are detailed methodologies for common applications of this compound in proteomics research.

Protocol 1: Standard Protein Alkylation for Quantitative Proteomics

This protocol outlines the basic steps for preparing protein samples for quantitative analysis using "light" and "heavy" iodoacetamide.

-

Protein Extraction and Quantification: Lyse cells or tissues in a suitable buffer and determine the protein concentration of each sample.

-

Reduction: To an equal amount of protein from each sample (e.g., 100 µg), add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate at 56°C for 30 minutes.

-

Alkylation (Differential Labeling):

-

To the control sample, add "light" 2-iodoacetamide to a final concentration of 20 mM.

-

To the experimental sample, add this compound to a final concentration of 20 mM.

-

Incubate both samples in the dark at room temperature for 30 minutes.

-

-

Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

-

Sample Pooling and Digestion: Combine the "light" and "heavy" labeled samples. Proceed with in-solution or in-gel digestion with a protease such as trypsin.

-

Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis: Use appropriate software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.

Protocol 2: Redox Proteomics Workflow for Cysteine Oxidation Analysis

This protocol is designed to assess the oxidation state of cysteine residues.

-

Lysis and Initial Alkylation: Lyse cells in a buffer containing "light" 2-iodoacetamide (e.g., 50 mM) to alkylate all reduced cysteine thiols. This step is performed rapidly to prevent post-lysis oxidation.

-

Removal of Excess Alkylating Agent: Remove the excess "light" 2-iodoacetamide by protein precipitation (e.g., with acetone) or buffer exchange.

-

Reduction of Oxidized Cysteines: Resuspend the protein pellet in a denaturing buffer and add a reducing agent (e.g., 10 mM DTT) to reduce all reversibly oxidized cysteine residues (e.g., disulfides, sulfenic acids). Incubate at 37°C for 30 minutes.

-

Alkylation of Newly Reduced Cysteines: Add "heavy" this compound (e.g., 50 mM) to alkylate the newly exposed thiol groups. Incubate in the dark at room temperature for 30 minutes.

-

Protein Digestion and MS Analysis: Proceed with enzymatic digestion and LC-MS/MS analysis.

-

Data Analysis: The ratio of heavy to light labeled peptides for a given cysteine-containing peptide provides a quantitative measure of its oxidation state in the original sample.

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams can effectively illustrate the logical flow of experiments and the components of signaling pathways investigated using this compound.

References

- 1. Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redox proteomics of PANC-1 cells reveals the significance of HIF-1 signaling protein oxidation in pancreatic ductal adenocarcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Iodoacetamide (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-7249-0.1 [isotope.com]

- 6. This compound (Iodoacetamide-d4) | alkylating agent | CAS 1219802-64-8 | Buy this compound (Iodoacetamide-d4) from Supplier InvivoChem [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to 2-Iodoacetamide-d4: Properties, Structure, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 2-Iodoacetamide-d4. It is intended to be a valuable resource for researchers and professionals in the fields of proteomics, drug discovery, and biomedical research who utilize advanced mass spectrometry techniques for quantitative analysis.

Core Chemical and Physical Properties

This compound is the deuterated form of 2-iodoacetamide, a well-known alkylating agent. The incorporation of four deuterium atoms provides a stable isotopic label, making it an invaluable tool for quantitative proteomics and metabolic research. Its fundamental properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₂D₄INO | [1][2] |

| Molecular Weight | ~188.99 g/mol | [1][3][4][5] |

| CAS Number | 1219802-64-8 | [1][3][6][7] |

| Unlabeled CAS Number | 144-48-9 | [1][3][4][7] |

| Appearance | White to off-white solid | [1][8] |

| Chemical Purity | ≥98% | [3][4] |

| Isotopic Purity (D) | ≥98-99 atom % | [7] |

| Solubility | Soluble in DMSO (e.g., 100 mg/mL) | [1][6] |

| Storage Conditions | Store refrigerated (+2°C to +8°C) or frozen (-20°C), protect from light. | [1][3][4] |

Chemical Structure and Identifiers

The structure of this compound is identical to its non-deuterated counterpart, with deuterium atoms replacing hydrogen on the amide nitrogen and the alpha-carbon.

| Identifier | Value | Citations |

| SMILES | IC([2H])([2H])C(N([2H])[2H])=O | [1][2] |

| InChI | InChI=1S/C2H4INO/c3-1-2(4)5/h1H2,(H2,4,5)/i1D2,4D2 (representative) | [7] |

| IUPAC Name | N,N,2,2-tetradeuterio-2-iodoacetamide | [7] |

Reactivity and Mechanism of Action

This compound is a potent alkylating agent that irreversibly modifies sulfhydryl groups on cysteine residues through a nucleophilic substitution reaction. This process, known as carbamidomethylation, is crucial in proteomics for preventing the reformation of disulfide bonds after reduction.[4][9] The covalent modification adds a deuterated carbamidomethyl group to the cysteine side chain.

This specific reactivity makes it an ideal reagent for use in quantitative proteomics techniques, such as Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA), to assess the redox state of cysteine residues across the proteome.[8] In this method, two cell populations (e.g., control and treated) are lysed in the presence of either "light" (standard) iodoacetamide or "heavy" this compound.[8] The mass difference allows for the relative quantification of reduced (unmodified) cysteines between the two states via mass spectrometry.[8]

Experimental Protocols

The following are detailed methodologies for common applications of iodoacetamide, which are directly applicable to its deuterated form.

Standard Protein Alkylation for Mass Spectrometry

This protocol is a standard procedure for preparing protein samples for subsequent analysis by mass spectrometry (bottom-up proteomics).

Materials:

-

Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)

-

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Alkylation reagent: this compound

-

Quenching reagent (optional): DTT

-

Digestion enzyme: Trypsin

Procedure:

-

Reduction: Reduce the disulfide bonds in the protein sample by adding DTT to a final concentration of 5-10 mM or TCEP to a final concentration of 5 mM.[4][5] Incubate the sample for 30-60 minutes at a temperature between 37°C and 56°C.[4][5]

-

Cooling: Allow the sample to cool to room temperature.

-

Alkylation: Add this compound to a final concentration of 10-20 mM.[10] To ensure specificity for cysteine residues, this step should be performed in the dark for 30-60 minutes at room temperature.[4][10]

-

Quenching (Optional): The reaction can be quenched by adding DTT to a final concentration of 5 mM to react with any excess iodoacetamide.[4]

-

Digestion: Proceed with protein digestion by adding trypsin, typically at a 1:50 to 1:100 enzyme-to-protein ratio, and incubate overnight at 37°C.[4][6]

-

Sample Cleanup: Desalt the resulting peptide mixture using a C18 column or similar reversed-phase chromatography material before analysis by mass spectrometry.[4]

Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA) Workflow

This protocol outlines the key steps for quantitative redox proteomics using light and heavy iodoacetamide.[1][8]

Materials:

-

Two distinct cell or tissue samples (e.g., control vs. treated)

-

Lysis buffer (e.g., 100 mM Tris-HCl pH 7.5, 4% SDS)

-

"Light" 2-Iodoacetamide (unlabeled)

-

"Heavy" this compound

-

Reducing agent: DTT

-

Secondary alkylating agent: N-ethylmaleimide (NEM)

Procedure:

-

Sample Lysis and Initial Alkylation: Lyse the control sample in lysis buffer containing "light" iodoacetamide (e.g., 55 mM) and the treated sample in lysis buffer containing an equimolar concentration of "heavy" this compound.[8] This step labels all reduced cysteine residues.

-

Sample Combination: Combine equal amounts of protein from the light- and heavy-labeled lysates.

-

Reduction of Oxidized Cysteines: Add DTT to reduce any reversibly oxidized cysteine residues within the combined sample.[8]

-

Secondary Alkylation: Alkylate the newly reduced cysteine thiols with N-ethylmaleimide (NEM).[8]

-

Protein Digestion and Analysis: Proceed with standard proteomic sample preparation, including protein precipitation, digestion with trypsin, and subsequent LC-MS/MS analysis.

-

Data Analysis: Quantify the relative abundance of light- and heavy-labeled peptides. A change in the ratio between the heavy and light forms of a peptide indicates a change in the oxidation state of the corresponding cysteine residue between the two original samples.[8]

Visualizing Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the role of this compound in research.

Caption: Workflow for Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA).

Caption: Role of quantitative proteomics in the drug discovery pipeline.

Caption: Reaction mechanism of cysteine alkylation by this compound.

References

- 1. Proteome-wide analysis of cysteine oxidation using Stable Isotope Cysteine Labelling with Iodoacetamide (SI... [protocols.io]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A deep redox proteome profiling workflow and its application to skeletal muscle of a Duchenne Muscular Dystrophy model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nautilus.bio [nautilus.bio]

- 10. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

The Role of Deuterated Iodoacetamide in Advancing Proteomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative proteomics, the precise and differential labeling of proteins is paramount for accurate quantification and the elucidation of complex biological processes. Deuterated iodoacetamide has emerged as a powerful tool, enabling researchers to delve into the intricacies of protein expression, cysteine reactivity, and drug-protein interactions. This technical guide provides an in-depth exploration of the purpose and applications of deuterated iodoacetamide in proteomics, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their scientific endeavors.

Iodoacetamide is a well-established alkylating agent that irreversibly binds to the thiol group of cysteine residues, preventing the formation of disulfide bonds.[1][2][3] By incorporating stable isotopes, such as deuterium (²H or D), into the iodoacetamide molecule, a "heavy" version of the reagent is created. This isotopic labeling strategy allows for the differential labeling of two or more proteome samples, which can then be combined and analyzed simultaneously by mass spectrometry. The mass difference between the light (non-deuterated) and heavy (deuterated) labeled peptides enables their distinction and relative quantification.

Core Applications in Proteomics

The versatility of deuterated iodoacetamide lends itself to a range of applications in quantitative proteomics, each providing unique insights into cellular function and dysfunction.

Quantitative Analysis of Protein Expression

Similar to the principles of Isotope-Coded Affinity Tags (ICAT), deuterated iodoacetamide can be used for the relative quantification of protein expression levels between different cell or tissue states.[4][5] In this approach, one proteome is labeled with light iodoacetamide, and the other with a deuterated ("heavy") counterpart. After labeling, the samples are combined, digested, and analyzed by mass spectrometry. The ratio of the peak intensities of the heavy and light isotopic envelopes for each cysteine-containing peptide corresponds to the relative abundance of the parent protein in the two samples.

Redox Proteomics: Unraveling Cysteine Oxidation

Cysteine residues are susceptible to a variety of oxidative post-translational modifications (PTMs), which play crucial roles in cellular signaling and stress responses. Deuterated iodoacetamide is a cornerstone of techniques like Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA), designed to globally quantify changes in cysteine oxidation.

In a typical SICyLIA workflow, reduced cysteines in a control sample are alkylated with light iodoacetamide, while those in a treated (e.g., oxidatively stressed) sample are alkylated with heavy iodoacetamide. Any cysteine residues that were oxidized in the treated sample will not react with the heavy iodoacetamide. Subsequently, all reversibly oxidized cysteines in both samples are reduced and alkylated with a different, non-isotopic alkylating agent. By comparing the heavy-to-light ratios of the initially labeled peptides, researchers can identify and quantify site-specific changes in cysteine oxidation across the proteome.

Cysteine Reactivity Profiling

The reactivity of a cysteine residue is influenced by its local chemical environment and can be modulated by protein conformation, ligand binding, or post-translational modifications. Deuterated iodoacetamide, often in the form of isotopically labeled iodoacetamide-alkyne probes, is employed to profile the reactivity of cysteine residues on a proteome-wide scale.[6]

In a competitive profiling experiment, two proteomes are treated with different concentrations of a compound of interest or are in different functional states. Subsequently, the remaining reactive cysteines are labeled with either light or heavy iodoacetamide-alkyne probes. The ratio of heavy to light labeled peptides provides a measure of the change in reactivity of specific cysteine residues, offering insights into protein function, allosteric regulation, and drug-target engagement.

Investigating Protein-Drug Interactions

Deuterated iodoacetamide can be utilized to identify and characterize the targets of covalent drugs and to study changes in protein conformation upon drug binding. By differentially labeling a proteome in the presence and absence of a covalent inhibitor that targets cysteine residues, researchers can identify the specific proteins and cysteine sites that interact with the drug. A decrease in the signal from a peptide labeled with iodoacetamide in the drug-treated sample indicates that the cysteine residue was occupied by the covalent inhibitor.

Furthermore, changes in protein stability upon non-covalent drug binding can be probed using methods that couple limited proteolysis or chemical denaturation with differential isotopic labeling. Changes in the accessibility of cysteine residues to deuterated iodoacetamide can reveal conformational changes induced by drug binding.

Quantitative Data Presentation

The choice of deuterated iodoacetamide reagent determines the mass difference between the light and heavy labeled peptides, a critical parameter for mass spectrometric analysis. A sufficient mass difference (typically ≥ 4 Da) is necessary to resolve the isotopic envelopes of the light and heavy peptide pairs.[7]

| Reagent Name | Isotopic Composition | Mass Shift (vs. Light) | Common Abbreviation |

| Iodoacetamide (Light) | C₂H₄INO | 0 Da | IAM / IAA |

| Iodoacetamide-d2 | C₂H₂D₂INO | +2 Da | d2-IAM |

| Iodoacetamide-d4 | C₂D₄INO | +4 Da | d4-IAM |

| Iodoacetamide-d5 | C₂D₅INO | +5 Da | d5-IAM |

| Heavy Iodoacetamide | ¹³C₂D₂H₂INO | +4 Da | Heavy IAM |

| N-phenyl iodoacetamide-d5 | C₈H₃D₅INO | +5 Da | d5-Iodoacetanilide |

| N-t-butyliodoacetamide-d9 | C₆H₅D₉INO | +9 Da | d9-N-t-butyliodoacetamide |

Table 1: Common Deuterated Iodoacetamide Reagents and their Mass Shifts.

Experimental Protocols

Protocol 1: Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA) for Redox Proteomics

This protocol provides a generalized workflow for the SICyLIA technique to quantify proteome-wide changes in cysteine oxidation.

1. Sample Preparation and Lysis: a. Culture cells or prepare tissue samples under control and experimental (e.g., oxidative stress) conditions. b. Lyse the cells or homogenize the tissue in a buffer containing either light iodoacetamide (for the control sample) or heavy iodoacetamide (for the experimental sample) to alkylate reduced cysteine thiols. A typical concentration is 50 mM iodoacetamide in a lysis buffer containing a strong denaturant like urea or SDS. c. Ensure complete lysis and denaturation to expose all reduced cysteines.

2. Reduction of Reversibly Oxidized Cysteines: a. After the initial alkylation, remove excess iodoacetamide. b. Treat both the light- and heavy-labeled proteomes with a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to reduce all reversibly oxidized cysteine residues.

3. Second Alkylation Step: a. Alkylate the newly formed free thiols with a non-isotopic alkylating agent, such as N-ethylmaleimide (NEM), to prevent their re-oxidation.

4. Protein Digestion: a. Combine the light- and heavy-labeled protein samples in a 1:1 ratio. b. Digest the combined protein mixture into peptides using a protease, typically trypsin.

5. Mass Spectrometry and Data Analysis: a. Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Identify and quantify the relative abundance of the light and heavy isotopic pairs for each cysteine-containing peptide. The ratio of heavy to light signal for a given peptide reflects the change in the oxidation state of that specific cysteine residue between the two conditions.

Protocol 2: Cysteine Reactivity Profiling

This protocol outlines a general workflow for competitive cysteine reactivity profiling.

1. Proteome Preparation: a. Prepare two identical aliquots of a cell lysate or tissue homogenate.

2. Competitive Labeling: a. Treat one aliquot with a vehicle control and the other with the compound of interest at a specific concentration. This allows the compound to react with its target cysteine residues.

3. Isotopic Labeling of Remaining Reactive Cysteines: a. To the control-treated proteome, add light iodoacetamide (or an alkyne-functionalized version for subsequent enrichment). b. To the compound-treated proteome, add heavy iodoacetamide (or its alkyne-functionalized counterpart). This step labels all cysteine residues that were not modified by the compound of interest.

4. Sample Combination and Processing: a. Combine the two labeled proteomes in a 1:1 ratio. b. If using alkyne-functionalized probes, perform a click chemistry reaction to attach a biotin tag for enrichment of the labeled peptides. c. Digest the protein mixture with trypsin. d. If applicable, enrich for biotin-tagged peptides using streptavidin affinity chromatography.

5. LC-MS/MS Analysis and Interpretation: a. Analyze the peptide mixture by LC-MS/MS. b. Determine the heavy-to-light ratio for each identified cysteine-containing peptide. A ratio less than 1 indicates that the cysteine residue was a target of the compound of interest, as its reactivity towards the iodoacetamide probe was reduced.

Mandatory Visualizations

SICyLIA workflow for quantitative redox proteomics.

Workflow for competitive cysteine reactivity profiling.

Identifying covalent drug targets with isotopic labeling.

Conclusion

Deuterated iodoacetamide has proven to be an indispensable reagent in the proteomics toolkit, offering a robust and versatile method for quantitative analysis. Its application in studying protein expression, redox regulation, cysteine reactivity, and drug-protein interactions provides researchers with a powerful lens to investigate the molecular underpinnings of cellular processes. By leveraging the principles of stable isotope labeling and the specific reactivity of iodoacetamide towards cysteine residues, scientists can gain deeper insights into the dynamic nature of the proteome, paving the way for new discoveries in basic research and the development of novel therapeutics. This guide serves as a foundational resource for harnessing the full potential of deuterated iodoacetamide in advancing proteomic research.

References

- 1. Quantitative Analysis of Protein-Protein Interactions Using SILAC and MS | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 4. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new deuterated alkylating agent for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 2-Iodoacetamide-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of 2-Iodoacetamide-d4, a deuterated analog of the commonly used alkylating agent, 2-Iodoacetamide. Understanding these core physicochemical properties is critical for its effective application in proteomics, drug discovery, and other sensitive biochemical assays. This document outlines quantitative solubility data, detailed experimental protocols for solubility and stability assessment, and a discussion of the compound's stability profile, including potential degradation pathways.

Core Properties of this compound

This compound is the deuterium-labeled form of 2-Iodoacetamide, an alkylating agent widely used for the irreversible modification of cysteine residues in proteins.[1] This modification is a crucial step in proteomics workflows to prevent the reformation of disulfide bonds after reduction, ensuring accurate protein sequencing and identification. The incorporation of deuterium isotopes provides a stable, heavy-labeled internal standard for mass spectrometry-based quantitative proteomics.

Quantitative Solubility Data

The solubility of this compound is a key parameter for preparing stock solutions and ensuring its effective concentration in experimental assays. The following tables summarize the available quantitative solubility data for this compound and its non-deuterated counterpart, 2-Iodoacetamide.

Table 1: Solubility of this compound

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 | 529.13 | Ultrasonic treatment may be required for complete dissolution. Hygroscopic DMSO can negatively impact solubility; use freshly opened solvent.[2] |

Table 2: Solubility of 2-Iodoacetamide (Non-deuterated)

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Water | 100 | 540.66 | Ultrasonic treatment may be needed.[3] |

| Water | 40 | 216.26 | - |

| Dimethyl Sulfoxide (DMSO) | 100 | 540.66 | Ultrasonic treatment may be needed.[3] |

| Dimethyl Sulfoxide (DMSO) | 40 | 216.26 | Moisture-absorbing DMSO can reduce solubility.[4] |

| Ethanol | 40 | 216.26 | - |

Stability Profile and Storage Recommendations

The stability of this compound is critical for its efficacy as an alkylating agent. Degradation can lead to reduced reactivity and the generation of interfering byproducts. The compound is sensitive to light, moisture, and pH.

Table 3: Recommended Storage Conditions and Stability

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | 3 years | Store protected from light and moisture.[2] |

| Powder | 4°C | 2 years | Store protected from light and moisture.[2] |

| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2][3] |

| In Solvent | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2][3] |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound in an aqueous buffer.

Caption: Workflow for determining aqueous solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, light-protected vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration through a 0.22 µm filter.

-

Analysis: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV or LC-MS.

Protocol for Assessing Stability in Aqueous Solution

This protocol outlines a method to evaluate the stability of this compound in solution over time under different conditions.

Caption: Workflow for assessing solution stability.

Methodology:

-

Solution Preparation: Prepare a solution of this compound at a known concentration in the desired buffer.

-

Incubation: Aliquot the solution into several vials and incubate them under different conditions (e.g., varying temperature and light exposure).

-

Time-Point Analysis: At regular intervals, remove an aliquot and immediately analyze it by a suitable method (e.g., HPLC-UV) to quantify the remaining concentration of the parent compound.

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine its degradation rate.

Degradation Pathways

The primary application of this compound is the specific alkylation of cysteine residues. However, under non-ideal conditions, the compound can degrade or participate in non-specific reactions.

Alkylation of Cysteine Residues (Intended Reaction)

The intended and primary reaction of this compound is the S-alkylation of the thiol group of cysteine residues in proteins.

Caption: Alkylation of a cysteine residue.

Potential Degradation and Side Reactions

This compound can undergo degradation through hydrolysis and photodegradation. Furthermore, its reactivity is not entirely specific to cysteines, and it can react with other nucleophilic amino acid side chains, particularly at non-optimal pH or when used in excess. This is a form of functional degradation as it reduces the specific labeling of cysteine.

Caption: Potential degradation and side reactions.

Key Considerations for Stability:

-

Light Sensitivity: this compound is light-sensitive. Both the solid reagent and its solutions should be stored protected from light to prevent photodegradation, which can lead to the formation of free iodine, often observed as a yellow or brownish discoloration.

-

Hydrolysis: In aqueous solutions, this compound can undergo hydrolysis to form hydroxyacetamide-d4. This reaction is generally slow but can be accelerated at higher temperatures and extreme pH values.

-

pH Dependence of Reactivity: The alkylation of cysteine residues is most efficient at a slightly alkaline pH (around 7.5-8.5), where the thiol group is deprotonated to the more nucleophilic thiolate anion. At higher pH values or with excessive concentrations of the reagent, the risk of side reactions with other amino acid residues such as lysine, histidine, and the N-terminus increases.

-

Fresh Solutions: Due to its limited stability in solution, it is highly recommended to prepare solutions of this compound fresh before each use.

By understanding the solubility and stability characteristics of this compound and adhering to the recommended handling and experimental protocols, researchers can ensure the reliability and reproducibility of their results in sensitive applications.

References

An In-depth Technical Guide to Stable Isotope Labeling with 2-Iodoacetamide-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and applications of 2-Iodoacetamide-d4 for stable isotope labeling in quantitative proteomics. It is designed to equip researchers with the technical knowledge required to effectively utilize this powerful technique for studying protein expression, post-translational modifications, and drug-target engagement.

Introduction to this compound Labeling

Stable isotope labeling is a cornerstone of quantitative mass spectrometry-based proteomics, enabling the accurate comparison of protein abundance between different biological samples. This compound is a deuterated form of the common alkylating agent iodoacetamide. In proteomics, iodoacetamide is primarily used to irreversibly alkylate the thiol group of cysteine residues, preventing the formation of disulfide bonds.[1][2][3] This process, known as carbamidomethylation, adds a mass of 57.02 Da to each cysteine.

By using this compound, a "heavy" isotopic label is introduced, resulting in a predictable mass shift that can be detected by a mass spectrometer. The "light" (non-deuterated) and "heavy" (deuterated) labeled samples can then be mixed, processed, and analyzed together. The relative abundance of a protein or peptide in the two samples is determined by comparing the signal intensities of the light and heavy isotopic peaks.

Chemical Properties and Mass Shifts

A clear understanding of the chemical properties and resulting mass shifts of the labeling reagents is crucial for accurate data analysis.

| Property | 2-Iodoacetamide (Light) | This compound (Heavy) |

| Chemical Formula | C₂H₄INO | C₂D₄INO |

| Molecular Weight | 184.96 g/mol [4][5] | 188.99 g/mol [6][7] |

| CAS Number | 144-48-9[4][5][6] | 1219802-64-8[6][7] |

| Mass Shift upon Cysteine Alkylation | +57.021 Da | +61.046 Da |

| Mass Difference (Heavy - Light) | - | +4.025 Da |

Mechanism of Cysteine Alkylation

The primary mechanism of action for iodoacetamide and its deuterated analog is the irreversible alkylation of the sulfhydryl group (-SH) of cysteine residues.[1][2] This is a nucleophilic substitution (SN2) reaction where the sulfur atom of the cysteine thiol acts as the nucleophile, attacking the electrophilic carbon atom of the iodoacetamide molecule. This results in the formation of a stable thioether bond and the release of iodide.

Experimental Workflow for Quantitative Proteomics

A typical quantitative proteomics experiment using this compound involves several key steps, from sample preparation to data analysis.

Detailed Experimental Protocol

This protocol provides a general framework. Optimization may be required for specific sample types and experimental goals.

1. Protein Extraction and Reduction:

-

Lyse cells or tissues in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

For each sample, take an equal amount of protein (e.g., 100 µg).

-

Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes, or with tris(2-carboxyethyl)phosphine (TCEP) at a final concentration of 5 mM and incubating at 37°C for 60 minutes.

2. Alkylation with 2-Iodoacetamide and this compound:

-

Cool samples to room temperature.

-

For the "light" labeled sample, add a freshly prepared solution of 2-Iodoacetamide to a final concentration of 55 mM.

-

For the "heavy" labeled sample, add a freshly prepared solution of this compound to a final concentration of 55 mM.

-

Incubate in the dark at room temperature for 30-45 minutes.[8]

-

Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

3. Sample Pooling and Protein Digestion:

-

Combine the "light" and "heavy" labeled samples in a 1:1 ratio.

-

Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.

-

Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

4. Peptide Desalting:

-

Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

-

Desalt the peptides using a C18 solid-phase extraction (SPE) column.

-

Elute the peptides with a solution of 50-80% acetonitrile in 0.1% TFA.

-

Dry the purified peptides in a vacuum centrifuge.

5. LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid in water).

-

Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.

6. Data Analysis:

-

Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

-

Perform peptide identification by searching the data against a protein sequence database.

-

Quantify the relative abundance of peptides and proteins by calculating the ratio of the intensities of the "heavy" and "light" isotopic peaks.

Important Considerations:

-

pH: The alkylation reaction is most efficient at a slightly alkaline pH (7.5-8.5).[8]

-

Light Sensitivity: Iodoacetamide solutions are light-sensitive and should be prepared fresh and kept in the dark.[8]

-

Stoichiometry: Ensure a sufficient molar excess of the alkylating agent over the reducing agent to achieve complete alkylation.

-

Side Reactions: At higher pH and concentrations, iodoacetamide can react with other amino acid residues such as lysine, histidine, and methionine.[8][9][10]

Applications in Studying Signaling Pathways

Stable isotope labeling with this compound is particularly valuable for studying redox-sensitive signaling pathways, where the oxidation state of cysteine residues plays a critical regulatory role.[1][11]

Examples of Redox-Sensitive Signaling Pathways:

-

Keap1-Nrf2 Pathway: This pathway is a major regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Upon oxidative stress, specific cysteine residues in Keap1 are oxidized, leading to the stabilization and activation of Nrf2, which then induces the expression of antioxidant genes.

-

MAPK Signaling: Mitogen-activated protein kinase (MAPK) cascades are involved in a wide range of cellular processes. Several components of these pathways, including apoptosis signal-regulating kinase 1 (ASK1), are regulated by the redox state of their cysteine residues.

-

NF-κB Signaling: The transcription factor NF-κB is a key regulator of inflammation and immunity. The activity of NF-κB can be modulated by the redox state of cysteine residues in its subunits and in upstream regulatory proteins.

By using this compound labeling, researchers can quantify changes in the abundance and modification of proteins within these pathways in response to various stimuli, providing insights into the molecular mechanisms of disease and the effects of therapeutic interventions.

Data Presentation and Interpretation

Quantitative data from this compound labeling experiments should be presented in a clear and structured manner to facilitate interpretation and comparison.

Table of Expected Mass Shifts for Amino Acid Modifications:

| Amino Acid | Modification | Mass Shift (Da) |

| Cysteine | Carbamidomethylation (Light) | +57.021 |

| Cysteine | Carbamidomethylation (Heavy, d4) | +61.046 |

| Methionine | Oxidation | +15.995 |

| Serine/Threonine/Tyrosine | Phosphorylation | +79.966 |

| Lysine | Acetylation | +42.011 |

| Lysine | Ubiquitination (GlyGly) | +114.043 |

Interpreting Quantitative Data:

The primary output of a quantitative proteomics experiment using this compound is a list of proteins and their corresponding heavy/light ratios. A ratio greater than 1 indicates that the protein is more abundant in the "heavy" labeled sample, while a ratio less than 1 indicates that it is more abundant in the "light" labeled sample. Statistical analysis is essential to determine the significance of these changes.

Conclusion

Stable isotope labeling with this compound is a robust and versatile technique for quantitative proteomics. Its ability to accurately measure relative protein abundance and its applicability to the study of cysteine-based modifications make it an invaluable tool for researchers in basic science and drug development. By following well-defined experimental protocols and employing rigorous data analysis, this method can provide deep insights into complex biological processes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ovid.com [ovid.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Structural Proteomics Unveils the Conformational Changes of Proteins under the Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential Cysteine Labeling and Global Label-Free Proteomics Reveals an Altered Metabolic State in Skeletal Muscle Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redox Proteomics: The Search for Cause and/or Effect in Disease - Accelerating Proteomics [thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. researchgate.net [researchgate.net]

- 10. Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of redox proteome reveals oxidation-sensitive protein thiols acting in fundamental processes of developmental hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Iodoacetamide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Iodoacetamide-d4, a deuterated alkylating agent crucial for advanced proteomics and mass spectrometry applications. This document details its physicochemical properties, outlines a typical experimental workflow for its use in protein mass spectrometry, and includes a plausible synthesis protocol.

Core Properties of this compound

This compound is the deuterated analog of 2-Iodoacetamide, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in quantitative proteomics, allowing for the differentiation and relative quantification of proteins in complex biological samples.

| Property | Value | Citations |

| Molecular Formula | C₂D₄INO | [1] |

| Molecular Weight | 188.99 g/mol | [2] |

| Appearance | White to off-white solid powder | [1] |

| Primary Application | Alkylating agent in proteomics | [1][2][3] |

| Target Residue | Cysteine (thiol group) | [2] |

Role in Quantitative Proteomics

This compound is primarily employed as a chemical labeling reagent in "bottom-up" or "shotgun" proteomics. Its fundamental role is to irreversibly alkylate the thiol groups of cysteine residues in proteins. This process, known as carbamidomethylation, prevents the reformation of disulfide bonds after their reduction, which is critical for accurate protein digestion and subsequent analysis by mass spectrometry.

The incorporation of deuterium atoms introduces a known mass shift in labeled peptides compared to their non-deuterated counterparts. This mass difference allows for the direct comparison and relative quantification of protein abundance between different samples in a single mass spectrometry run, a technique broadly known as stable isotope labeling.

Experimental Workflow: Protein Alkylation for Mass Spectrometry

The following diagram illustrates a typical experimental workflow for protein sample preparation using this compound prior to mass spectrometric analysis. This process is fundamental for identifying and quantifying proteins in a complex biological lysate.

Detailed Experimental Protocol: In-Solution Protein Alkylation

This protocol provides a standard procedure for the reduction and alkylation of proteins in solution prior to enzymatic digestion.

| Step | Procedure |

| 1. Protein Solubilization | Resuspend the protein pellet (e.g., from a cell lysate) in a denaturing buffer such as 8 M urea or 6 M guanidine hydrochloride in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5). |

| 2. Reduction | Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 5-10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate the mixture at 37-56°C for 30-60 minutes to reduce all disulfide bonds. |

| 3. Alkylation | Cool the sample to room temperature. Add a freshly prepared solution of this compound in the same buffer to a final concentration of 15-20 mM. Incubate in the dark at room temperature for 30 minutes. This step ensures the covalent modification of the reduced cysteine residues. |

| 4. Quenching | (Optional) Quench the alkylation reaction by adding DTT to a final concentration of 10-20 mM. |

| 5. Buffer Exchange/Cleanup | Remove the denaturant and excess reagents by methods such as buffer exchange, dialysis, or precipitation, preparing the sample for enzymatic digestion. |

| 6. Proteolytic Digestion | Dilute the sample to reduce the urea or guanidine hydrochloride concentration to below 1 M. Add a protease, typically trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C. |

| 7. Sample Desalting | Desalt the resulting peptide mixture using a C18 solid-phase extraction column before analysis by mass spectrometry. |

Plausible Synthesis of this compound

While specific synthesis protocols for this compound are not widely published in standard literature, a plausible and common method for preparing deuterated amides involves the reaction of a deuterated amine with an activated carboxylic acid derivative. A likely synthetic route is outlined below, based on established organic chemistry principles.

Synthetic Protocol Outline

-

Activation of Iodoacetic Acid: Iodoacetic acid is converted into a more reactive species. This can be achieved by forming an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, or by creating an active ester using a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC).

-

Reaction with Deuterated Ammonia: The activated iodoacetyl intermediate is then reacted with a deuterated ammonia source (ND₃), which acts as the nucleophile. The nitrogen atom of the deuterated ammonia attacks the electrophilic carbonyl carbon of the activated intermediate.

-

Workup and Purification: The reaction mixture is then subjected to an appropriate workup procedure to remove byproducts and unreacted starting materials. Purification of the final product, this compound, would likely be achieved through recrystallization or column chromatography to yield the desired white to off-white solid.

This synthetic approach leverages commercially available starting materials and well-established chemical transformations to produce the desired isotopically labeled compound.

References

A Guide to the Core Principles of Protein Reduction and Alkylation for Researchers and Drug Development Professionals

An in-depth exploration of the fundamental chemistry, methodologies, and critical considerations for the successful reduction and alkylation of proteins in research and therapeutic development.

In the intricate world of proteomics and drug development, the precise manipulation of protein structure is paramount. Among the most fundamental of these manipulations are the processes of reduction and alkylation, critical steps for protein characterization, analysis, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the core principles of protein reduction and alkylation, offering detailed experimental protocols, quantitative data, and visual representations of the underlying chemical and procedural workflows.

The Rationale Behind Reduction and Alkylation

Proteins often possess complex three-dimensional structures stabilized by disulfide bonds, which are covalent linkages between the thiol groups of cysteine residues.[1] These bonds play a crucial role in maintaining the protein's native conformation and biological activity.[2] However, for many analytical techniques, such as mass spectrometry-based proteomics, and for certain therapeutic applications, these disulfide bonds must be broken to allow for protein unfolding and complete digestion.[3][4]

Reduction is the chemical process that cleaves these disulfide bonds, converting them into free sulfhydryl groups (-SH).[5] This is typically achieved using reducing agents that donate electrons to the disulfide bond.[6] Following reduction, alkylation is performed to prevent the re-formation of these disulfide bonds.[7] Alkylating agents covalently modify the newly formed free sulfhydryl groups, creating a stable thioether bond and ensuring the protein remains in a linearized, reduced state.[7]

Key Reagents and Their Mechanisms

The selection of appropriate reducing and alkylating agents is critical for the success of any experiment. The choice depends on factors such as the specific protein, downstream applications, and desired reaction conditions.

Reducing Agents

Commonly used reducing agents in protein chemistry include:

-

Dithiothreitol (DTT): Often referred to as Cleland's reagent, DTT is a potent reducing agent that effectively reduces disulfide bonds by forming a stable six-membered ring with an internal disulfide bond.[8][9] Its reducing power is optimal at pH values greater than 7.[10]

-

Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a non-thiol-based reducing agent that is highly effective over a broad pH range.[10][11] It is also more stable and less prone to air oxidation than DTT, and it does not interfere with certain downstream applications like immobilized metal affinity chromatography (IMAC).[10][11]

-

β-Mercaptoethanol (BME): BME is another commonly used thiol-based reducing agent. While effective, it is volatile and has a strong, unpleasant odor. It is often used in sample loading buffers for SDS-PAGE.[5]

Alkylating Agents

Following reduction, alkylating agents are introduced to cap the free sulfhydryl groups. Common choices include:

-

Iodoacetamide (IAA): IAA is a widely used alkylating agent that reacts with cysteine residues to form stable carbamidomethyl derivatives.[7] It is important to perform this reaction in the dark as iodoacetamide is light-sensitive.[12]

-

Iodoacetic Acid (IAA acid): Similar to iodoacetamide, iodoacetic acid also effectively alkylates cysteine residues. The choice between the two can depend on the desired charge of the final modified cysteine.

-

N-ethylmaleimide (NEM): NEM is another cysteine-specific alkylating agent that forms irreversible thioether bonds.[7]

Quantitative Comparison of Common Reagents

The efficiency and specificity of reduction and alkylation can vary between reagents. The following tables summarize key quantitative parameters for commonly used agents.

| Reducing Agent | Optimal pH | Molar Excess (typical) | Incubation Time (typical) | Incubation Temperature (typical) |

| Dithiothreitol (DTT) | >7[10] | 10-100 fold | 30-60 min | 37-56°C[13][14] |

| Tris(2-carboxyethyl)phosphine (TCEP) | 1.5 - 8.5[10] | 10-50 fold | 10-30 min | Room Temperature |

| β-Mercaptoethanol (BME) | >7 | 100-1000 fold | 30-60 min | 37-56°C |

| Alkylating Agent | Molar Excess (typical) | Incubation Time (typical) | Incubation Temperature (typical) | Key Considerations |

| Iodoacetamide (IAA) | 2-5 fold over reducing agent | 20-45 min | Room Temperature (in the dark)[13][14] | Light sensitive[12] |

| Iodoacetic Acid | 2-5 fold over reducing agent | 20-45 min | Room Temperature (in the dark) | Can introduce a negative charge |

| N-ethylmaleimide (NEM) | 2-5 fold over reducing agent | 30-60 min | Room Temperature |

Detailed Experimental Protocols

The following sections provide standardized protocols for in-solution and in-gel protein reduction and alkylation, commonly employed in proteomics workflows.

In-Solution Reduction and Alkylation Protocol

This protocol is suitable for purified proteins or complex protein mixtures in solution.

-

Denaturation: Denature the protein sample by adding a denaturing agent such as 8 M Urea or 6 M Guanidine-HCl.

-

Reduction: Add DTT to a final concentration of 10 mM. Incubate the sample at 56°C for 40 minutes.[13]

-

Cooling: Allow the sample to cool to room temperature.

-

Alkylation: Add iodoacetamide to a final concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark.[13]

-

Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 10 mM and incubating for 15 minutes at room temperature.[15]

In-Gel Reduction and Alkylation Protocol

This protocol is designed for proteins that have been separated by gel electrophoresis.

-

Excision and Destaining: Excise the protein band of interest from the gel. Destain the gel piece with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate until the Coomassie or silver stain is removed.[16]

-

Dehydration: Dehydrate the gel piece with 100% acetonitrile until it shrinks and turns white.[16]

-

Reduction: Rehydrate the gel piece in a solution of 10 mM DTT in 100 mM ammonium bicarbonate. Incubate at 56°C for 45 minutes.[16]

-

Alkylation: Remove the DTT solution and add 55 mM iodoacetamide in 100 mM ammonium bicarbonate. Incubate for 30 minutes at room temperature in the dark.[16]

-

Washing: Wash the gel piece with 100 mM ammonium bicarbonate followed by 100% acetonitrile to remove excess reagents.[16]

-

Drying: Dry the gel piece in a vacuum centrifuge before proceeding to enzymatic digestion.

Visualizing the Workflow and Chemistry

To further elucidate the processes of protein reduction and alkylation, the following diagrams, generated using the DOT language, illustrate the key chemical reactions and the overall experimental workflow.

References

- 1. Disulfide - Wikipedia [en.wikipedia.org]

- 2. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 3. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 10. agscientific.com [agscientific.com]

- 11. biosynth.com [biosynth.com]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. Fees | Mass Spectrometry @ UNL | University of Nebraska–Lincoln [ms.unl.edu]

- 15. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 16. In-Gel Trypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

The Role of 2-Iodoacetamide-d4 in Preventing Disulfide Bond Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise control of protein structure is paramount in proteomics, structural biology, and the development of therapeutics such as antibody-drug conjugates. Disulfide bonds, formed by the oxidation of cysteine residues, are critical determinants of protein folding, stability, and function. Uncontrolled formation of these bonds during sample preparation can lead to protein aggregation, heterogeneity, and analytical artifacts. Alkylating agents are essential tools for irreversibly modifying cysteine thiol groups, thereby preventing disulfide bond formation. This technical guide provides an in-depth examination of 2-Iodoacetamide-d4 (d4-IAM), a deuterated alkylating agent, detailing its mechanism of action, experimental protocols, and applications in modern research.

Introduction: The Challenge of Cysteine Management

Cysteine is a unique amino acid due to the reactive nature of its thiol (-SH) group. Under oxidizing conditions, two proximal thiol groups can form a disulfide bond (-S-S-), a covalent linkage that can be either essential for the native protein structure (native disulfide bonds) or a source of non-native aggregation and conformational changes. In a typical proteomics workflow, proteins are denatured and their native disulfide bonds are broken using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). To prevent the reformation of these bonds or the formation of new, non-native ones, the newly exposed free thiols must be capped.[1][2]

This is where alkylating agents play a crucial role. 2-Iodoacetamide (IAM) is one of the most common alkylating agents used for this purpose.[3] It reacts efficiently with cysteine's thiol group to form a stable carbamidomethyl derivative.[4] this compound is the deuterium-labeled analogue of IAM, offering the same reactivity but with a key advantage: a predictable mass shift that makes it an invaluable tool for quantitative mass spectrometry-based proteomics.[5]

Mechanism of Action: Cysteine Alkylation

The core function of this compound is the irreversible alkylation of cysteine residues. The reaction, known as carbamidomethylation, is a nucleophilic substitution where the nucleophilic thiolate anion (-S⁻) of a cysteine residue attacks the electrophilic carbon atom of the d4-IAM molecule, displacing the iodine atom.[4] This process covalently attaches a deuterated carbamidomethyl group to the cysteine side chain.

This modification is critical because it physically blocks the thiol group, rendering it incapable of participating in the thiol-disulfide exchange reactions that lead to disulfide bond formation.[2] The reaction is most efficient at a slightly alkaline pH (typically pH 8-9), which promotes the deprotonation of the thiol group to the more reactive thiolate form.[6]

Caption: Mechanism of cysteine alkylation by this compound.

Quantitative Data and Reagent Properties

The primary distinction between standard iodoacetamide and its deuterated form lies in the mass difference they impart upon modification. This difference is fundamental to its application in quantitative proteomics.

| Property | 2-Iodoacetamide (IAM) | This compound (d4-IAM) | Reference |

| Chemical Formula | ICH₂CONH₂ | ICD₂CONH₂ | [4][5] |

| Molecular Weight | 184.96 g/mol | 188.99 g/mol (approx.) | [6] |

| Mass Shift on Cysteine | +57.0215 Da | +61.0467 Da (approx.) | [5][7] |

| Key Application | Standard Cysteine Alkylation | Quantitative Proteomics, Internal Standard | [5] |

Off-Target Reactions: While highly specific for cysteines at alkaline pH, iodine-containing reagents can exhibit off-target reactions, especially if used in excess.[6] These side reactions can complicate data analysis. A systematic evaluation of various alkylating agents revealed that iodoacetamide can also modify methionine, lysine, histidine, and peptide N-termini.[1][8] Researchers should be aware of these potential artifacts when designing experiments and analyzing data.

Experimental Protocols

Adherence to a well-defined protocol is essential for achieving complete and specific alkylation. Below are detailed methodologies for both in-solution and in-gel protein alkylation.

In-Solution Protein Reduction and Alkylation

This protocol is suitable for purified proteins or complex protein lysates prior to enzymatic digestion for mass spectrometry analysis.

Reagents:

-

Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

-

Reducing Agent: 500 mM TCEP (Tris(2-carboxyethyl)phosphine) solution or 1 M DTT (Dithiothreitol)

-

Alkylation Reagent: 500 mM this compound in water (prepare fresh and protect from light)[9]

-

Quenching Reagent: 1 M DTT

Methodology:

-

Protein Solubilization: Dissolve the protein sample (e.g., 100 µg) in 100 µL of Denaturation Buffer.

-

Reduction: Add the reducing agent to a final concentration of 10 mM (e.g., 2 µL of 500 mM TCEP). Incubate for 30 minutes at 56°C to break all disulfide bonds.[1]

-

Cooling: Allow the sample to cool to room temperature.

-

Alkylation: Add the freshly prepared this compound solution to a final concentration of 25 mM (e.g., 5 µL of 500 mM d4-IAM). Incubate for 30 minutes at room temperature in complete darkness.[1][7] Iodoacetamide is light-sensitive.[6]

-

Quenching: Add DTT to a final concentration of 15 mM to quench any unreacted d4-IAM. Incubate for 15 minutes at room temperature in the dark.

-

Downstream Processing: The sample is now ready for buffer exchange, enzymatic digestion (e.g., with trypsin), and subsequent mass spectrometry analysis. The urea concentration must be diluted to less than 2 M before adding trypsin.[9]

In-Gel Protein Reduction and Alkylation

This protocol is used for proteins that have been separated by SDS-PAGE.

Reagents:

-

Destaining Solution: 50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate (AmBic)

-

Reducing Solution: 10 mM DTT in 50 mM AmBic (prepare fresh)[10]

-

Alkylation Solution: 55 mM this compound in 50 mM AmBic (prepare fresh and protect from light)[10]

-

Wash Solutions: 50 mM AmBic; 100% Acetonitrile

Methodology:

-

Excision and Destaining: Excise the protein band of interest from the Coomassie-stained gel. Cut it into small pieces (~1x1 mm). Destain the gel pieces by washing with the Destaining Solution until the blue color is gone.

-

Dehydration: Dehydrate the gel pieces by incubating with 100% ACN until they turn opaque white. Remove the ACN and dry the gel pieces in a vacuum centrifuge.

-

Reduction: Rehydrate the gel pieces in Reducing Solution, ensuring they are fully submerged. Incubate for 45-60 minutes at 56°C.[11]

-

Alkylation: Remove the DTT solution and immediately add the Alkylation Solution. Incubate for 30-45 minutes at room temperature in complete darkness.[11]

-

Washing: Remove the alkylation solution. Wash the gel pieces sequentially with 50 mM AmBic and then 100% ACN.

-

Drying: Dry the alkylated gel pieces completely in a vacuum centrifuge. They are now ready for in-gel digestion.

Caption: Standard experimental workflow for protein sample preparation.

Applications in Research and Drug Development

The use of this compound extends beyond simple prevention of disulfide bonds, providing unique advantages in several advanced applications.

Quantitative Proteomics

Stable isotope labeling is a cornerstone of quantitative mass spectrometry. By using a "heavy" (d4-IAM) and "light" (unlabeled IAM) version of the reagent to label two different protein populations, researchers can accurately quantify relative protein abundance.[12] When the samples are mixed and analyzed, the cysteine-containing peptides will appear as paired peaks separated by a precise mass difference (approximately 4 Da per cysteine). This strategy allows for the direct comparison of protein expression levels between different states (e.g., healthy vs. disease, treated vs. untreated).

Structural Biology and Redox State Analysis

In structural biology, it is often crucial to capture a protein in a specific redox state. By treating the sample with d4-IAM, all accessible cysteine residues are immediately and irreversibly capped. This "freezes" the protein's redox state, preventing any further oxidation or disulfide exchange during purification and analysis. This is particularly important for studying redox-sensitive signaling pathways where the function of a protein is regulated by the oxidation state of its cysteine residues.

Caption: Use of d4-IAM to identify redox-sensitive cysteines in a pathway.

Drug Development and Antibody-Drug Conjugates (ADCs)

In the development of cysteine-targeting drugs, d4-IAM can be used as a probe to identify accessible and reactive cysteines on a target protein. Furthermore, the manufacturing of biologics, particularly ADCs, requires precise control over disulfide bonds. Many ADCs are formed by reducing specific interchain disulfide bonds on a monoclonal antibody and then conjugating a cytotoxic drug to the newly freed cysteines.[13] Incomplete conjugation can lead to free thiols that might reform disulfide bonds, creating product heterogeneity. Alkylating agents are used as capping agents to block any unreacted cysteines, ensuring the stability and homogeneity of the final ADC product. The use of d4-IAM in this process can aid in the characterization of the final product by mass spectrometry.

Conclusion

This compound is a powerful and versatile tool for the modern life scientist. Its fundamental role is the effective and irreversible prevention of disulfide bond formation through cysteine alkylation, a critical step in nearly every proteomics workflow.[1] Beyond this primary function, its deuterium label provides a distinct mass signature that enables sophisticated quantitative proteomic analyses and aids in the detailed characterization of protein redox states and biotherapeutics. While researchers must remain vigilant to the potential for off-target modifications, a properly executed protocol using this compound ensures sample integrity and unlocks a deeper level of analysis, making it an indispensable reagent in both basic research and pharmaceutical development.

References

- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Step away from the iodoacetamide [matrixscience.com]

- 9. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 10. Protocols - Proteome Exploration Laboratory [pel.caltech.edu]

- 11. Useful Protocols [research.childrenshospital.org]

- 12. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Influence of disulfide bond isoforms on drug conjugation sites in cysteine-linked IgG2 antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Standardized Protein Alkylation Using 2-Iodoacetamide-d4 for Quantitative Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of proteomics, accurate and reproducible protein quantification is essential for understanding complex biological systems and for the development of novel therapeutics. Mass spectrometry (MS) has become a primary tool for these analyses.[1][2] A critical step in sample preparation for "bottom-up" proteomics is the reduction and alkylation of cysteine residues.[3] This process involves breaking disulfide bonds to unfold the protein, followed by the covalent modification of the resulting free sulfhydryl groups to prevent them from reforming.[4] This ensures consistent enzymatic digestion and accurate peptide identification.[5]

Iodoacetamide (IAM) is a widely used alkylating agent that irreversibly blocks cysteine residues by adding a carbamidomethyl group.[4][6] For quantitative proteomics, stable isotope-labeled reagents are often employed to differentiate between samples.[7][8] 2-Iodoacetamide-d4 (heavy IAM) is a deuterated analog of IAM that serves as an excellent tool for introducing a known mass shift (+4 Da) onto cysteine-containing peptides. This allows for the relative or absolute quantification of proteins when compared against a sample labeled with a light (non-deuterated) counterpart.

This application note provides a detailed, standardized protocol for the in-solution alkylation of proteins using this compound, optimized for downstream LC-MS/MS analysis. Adherence to a standardized protocol is crucial for minimizing variability and avoiding unwanted side reactions, such as the alkylation of other amino acid residues (e.g., lysine, histidine) or the peptide N-terminus.[1][9]

Experimental Workflow for Proteomics Sample Preparation

The overall workflow for preparing protein samples for mass spectrometry involves several key stages, from initial protein denaturation to final analysis. The reduction and alkylation steps are critical for ensuring that proteins are fully accessible to digestive enzymes and that cysteine residues are stabilized.

Caption: Standard workflow for protein sample preparation for mass spectrometry.

Detailed Experimental Protocol

This protocol details the in-solution reduction and alkylation of protein samples using Dithiothreitol (DTT) and this compound.

Reagent Preparation

It is critical to prepare some solutions fresh to ensure maximum reactivity and avoid degradation.[10]

-

Lysis & Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5.

-

Reducing Agent (Prepare Fresh): 500 mM Dithiothreitol (DTT) in water. (Alternatively, 500 mM Tris(2-carboxyethyl)phosphine (TCEP) can be used).

-

Alkylating Agent (Prepare Fresh & Protect from Light): 500 mM this compound in water. Wrap the tube in aluminum foil.[6][10]

-

Quenching Solution: 500 mM DTT in water.

-

Enzyme: Sequencing-grade Trypsin (or other protease) reconstituted according to the manufacturer's instructions.

Step-by-Step Alkylation Procedure

This procedure is designed for a protein sample of approximately 100 µg in a starting volume of 100 µL. Adjust volumes proportionally for different sample amounts.

-

Protein Solubilization & Denaturation:

-

Dissolve the protein pellet in 100 µL of Lysis & Denaturation Buffer (8 M Urea, 100 mM Tris-HCl, pH 8.5).

-

Vortex thoroughly to ensure complete solubilization.

-

-

Reduction:

-

Add 1 µL of 500 mM DTT to the protein solution to achieve a final concentration of 5 mM.

-

Incubate the sample at 56°C for 30 minutes to reduce all disulfide bonds.[3]

-

Allow the sample to cool to room temperature.

-

-

Alkylation:

-

Quenching:

-

Digestion Preparation:

-

Dilute the sample at least 4-fold with 100 mM Tris-HCl (pH 8.5) or 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M, which is necessary for optimal trypsin activity.

-

The sample is now ready for enzymatic digestion.

-

Quantitative Data & Optimization

The efficiency of alkylation and the prevalence of side reactions are influenced by the choice of reagents and reaction conditions.[1][3]

Table 1: Comparison of Common Reducing Agents

| Reagent | Typical Concentration | Advantages | Disadvantages |

| DTT (Dithiothreitol) | 5-10 mM | Effective at pH > 7; Widely used.[11] | Thiol-containing (can interfere with some labeling); Prone to oxidation, especially in the presence of metal ions; Less stable than TCEP without a chelator.[11][12][13] |

| TCEP (Tris(2-carboxyethyl)phosphine) | 5-10 mM[14] | Odorless; More stable to air oxidation; Effective over a wider pH range (1.5-8.5); Does not contain thiols.[11][12] | Can be unstable in phosphate buffers; Charged in solution, making it unsuitable for isoelectric focusing.[11][12] |

Table 2: Optimization of Iodoacetamide Alkylation Conditions

The concentration of the alkylating agent is a critical parameter that must be optimized.[4] While higher concentrations can drive the reaction to completion, they also increase the risk of off-target modifications.[1][15]

| IAM Concentration | Relative Cysteine Alkylation | Notes on Side Reactions |

| 1-4 mM | Lower | Incomplete alkylation may occur, leading to fewer identified cysteine-containing peptides.[1] |

| 8-14 mM | Higher | Optimal range for maximizing cysteine alkylation without significant increases in side reactions. 14 mM is a commonly cited optimal concentration.[1] |

| >20 mM | Highest | Little to no gain in cysteine peptide identification.[1] Increased risk of over-alkylation on residues like lysine, histidine, and the peptide N-terminus.[1][6][9] |

Table 3: Summary of Reagents and Protocol Conditions

| Step | Reagent | Stock Conc. | Final Conc. | Incubation Time | Temperature |

| Reduction | DTT | 500 mM | 5 mM | 30 min | 56°C |

| Alkylation | This compound | 500 mM | ~14 mM | 30 min (in dark) | Room Temp |

| Quenching | DTT | 500 mM | ~5 mM | 15 min (in dark) | Room Temp |

References

- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]